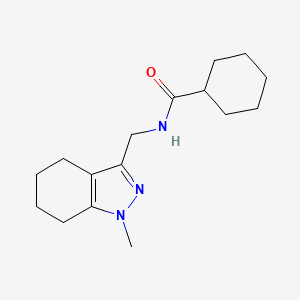

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.

Methylation: The indazole core is then methylated using a methylating agent such as methyl iodide.

Coupling with Cyclohexanecarboxylic Acid: The methylated indazole is coupled with cyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Analyse Chemischer Reaktionen

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide has been studied for various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide can be compared with other indazole derivatives, such as:

Indazole-3-carboxamide: Known for its anti-inflammatory and anticancer properties.

1H-indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

2-phenylindazole: Studied for its potential antiviral and antimicrobial activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development .

Biologische Aktivität

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : N-((1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl)cyclohexanecarboxamide

- Molecular Formula : C16H23N3O

- Molecular Weight : 273.38 g/mol

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of Indazole Core : The indazole core can be synthesized via Fischer indole synthesis using phenylhydrazine and cyclohexanone.

- Alkylation : The indazole nitrogen is alkylated with methyl iodide in the presence of a base like potassium carbonate.

- Formation of Carboxamide : The final step involves the reaction of the alkylated indazole with cyclohexanecarboxylic acid derivatives to form the desired carboxamide .

This compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies indicate that compounds within this class may inhibit tumor cell proliferation. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Neuroprotective Effects : Some derivatives have shown promise in reducing neuronal damage in models of neurodegenerative diseases, potentially through anti-inflammatory pathways and inhibition of excitotoxicity.

- Inhibition of Kinases : Certain analogs have been identified as inhibitors of specific kinases involved in cancer progression, suggesting a role in targeted cancer therapies .

Case Studies

- Study on Antitumor Effects : A study involving a related compound demonstrated significant reduction in tumor size in xenograft models when administered at doses that were well tolerated by subjects. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.

- Neuroprotection in Animal Models : In a rat model of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. This suggests potential for therapeutic use in stroke management .

Toxicity and Safety Profile

While initial findings are promising, thorough toxicological evaluations are necessary to ascertain safety profiles. Current data suggest low acute toxicity; however, long-term studies are essential to evaluate chronic exposure effects.

Eigenschaften

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITYNTMYPPAAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.